molecular formula C15H14F3NO B5779248 5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine

5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine

Cat. No. B5779248
M. Wt: 281.27 g/mol
InChI Key: PRMZUZUUANTUPZ-UHFFFAOYSA-N
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Description

The compound “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” pertains to a category of pyridine derivatives known for their utility in various chemical syntheses and industrial applications. These compounds often contain fluorine atoms, enhancing their reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives, such as the one , often involves nucleophilic substitution reactions, cyclization, and the introduction of fluorinated groups to achieve the desired trifluoromethyl functionalities. For example, the synthesis and X-ray determination of a precursor for radiolabeling peptides, closely related to the trifluoromethyl pyridine class, involves critical steps like displacement of a Cl atom and anion exchange, which could be analogous to the synthesis route of the target compound (Davis & Fettinger, 2018).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including trifluoromethyl groups, is often elucidated using X-ray crystallography, providing insights into their geometric conformation and intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and properties. Although specific molecular structure analysis for “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” is not readily available, related compounds have been structurally characterized to confirm their synthetic routes and molecular integrity.

Chemical Reactions and Properties

Pyridine derivatives with trifluoromethyl groups participate in various chemical reactions, including nucleophilic substitution and cyclization, attributed to their electron-withdrawing and lipophilic properties. These reactions are foundational for synthesizing complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine showcases the reactivity of similar compounds under specific conditions, leading to complexes with unique structures and properties (Chernov'yants et al., 2011).

properties

IUPAC Name

5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-6-10(2)11(3)13(7-9)20-14-5-4-12(8-19-14)15(16,17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZUZUUANTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine

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